

Physical and chemical properties of Bis(phenoxyethoxy)methane

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Compound of Interest

Compound Name: *Bis(phenoxyethoxy)methane*

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An In-depth Technical Guide to Bis(phenoxyethoxy)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenoxyethoxy)methane is a symmetrical aromatic ether that holds potential for applications in materials science and medicinal chemistry. Its structure, featuring two phenoxy groups linked by a flexible diether methane bridge, imparts a unique combination of rigidity and conformational mobility. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities, with a focus on its relevance to drug development and scientific research.

Physical and Chemical Properties

The physicochemical properties of **Bis(phenoxyethoxy)methane** are crucial for its handling, formulation, and application in various experimental settings. A summary of its key properties is presented below.

Data Presentation: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₀ O ₄	[1]
Molecular Weight	288.34 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	18 °C (predicted)	[3]
Boiling Point	195-196 °C at 0.6 Torr	[3]
Density	1.106 ± 0.06 g/cm ³ (predicted)	[3]
LogP	3.13510 (predicted)	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	10	[3]
Solubility	Soluble in organic solvents like alcohol, benzene, and acetone.[4] Limited solubility in water is expected due to the hydrophobic phenoxy groups.	
Stability	Generally stable under normal conditions. May decompose under extreme heat or in highly acidic or basic conditions.[2]	
Reactivity	Reacts with strong acids and bases.[2] Susceptible to oxidation.[2]	

Synthesis and Reactivity

Bis(phenoxyethoxy)methane can be synthesized through established organic chemistry methodologies. Its chemical reactivity is primarily dictated by the ether linkages and aromatic rings.

Experimental Protocols: Synthesis

Two primary synthetic routes for **Bis(phenoxyethoxy)methane** are the Williamson ether synthesis and condensation reactions.^[2]

A. Williamson Ether Synthesis (Generalized Protocol)

This method involves the reaction of a phenoxide with a suitable dihaloalkane.

- **Step 1: Formation of the Phenoxide.** 2-Phenoxyethanol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding phenoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
- **Step 2: Etherification.** Dibromomethane or a similar dihaloalkane is added to the solution of the phenoxide. The reaction mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution reaction, forming the ether linkages.^[5]
- **Step 3: Work-up and Purification.** After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure **Bis(phenoxyethoxy)methane**.

B. Condensation Reaction (Generalized Protocol)

This approach involves the acid-catalyzed reaction of 2-phenoxyethanol with formaldehyde or a formaldehyde equivalent.^[6]

- **Step 1: Reaction Setup.** Two equivalents of 2-phenoxyethanol and one equivalent of formaldehyde (or paraformaldehyde) are dissolved in a suitable solvent, such as toluene or benzene. A catalytic amount of a strong acid, like p-toluenesulfonic acid or sulfuric acid, is added.^[7]
- **Step 2: Reaction and Water Removal.** The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the

equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

- Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product is then purified by vacuum distillation or column chromatography.

Chemical Reactivity

- Nucleophilic Substitution: The ether linkages in **Bis(phenoxyethoxy)methane** can be cleaved by strong nucleophiles under harsh acidic or basic conditions.[2]
- Dehydrohalogenation: In the presence of a strong base, this compound can participate in the elimination of hydrogen halides from suitable substrates.[2]
- Electrophilic Aromatic Substitution: The phenoxy groups can undergo electrophilic substitution reactions, such as nitration or halogenation, on the aromatic rings. The alkoxy group is an activating, ortho-, para-director.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on **Bis(phenoxyethoxy)methane** have been identified, its chemical structure, containing phenolic ether moieties, suggests potential for anti-inflammatory and antioxidant activities. Phenolic compounds are known to interact with various biological targets and signaling pathways.[9]

Potential Anti-Inflammatory Activity

Phenolic compounds can modulate inflammatory responses by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to

the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Phenolic compounds may inhibit this pathway by preventing I κ B degradation or by directly inhibiting NF- κ B nuclear translocation.[13]

Caption: Potential inhibition of the NF- κ B signaling pathway.

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular processes, including inflammation. Extracellular signals activate a cascade of protein kinases that ultimately leads to the activation of transcription factors, such as AP-1, which regulate the expression of inflammatory mediators.[14] Phenolic compounds have been shown to inhibit the phosphorylation and activation of MAPKs.[10]

Caption: Potential modulation of the MAPK signaling cascade.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals. This radical scavenging activity can help to mitigate oxidative stress, a key factor in many diseases.[2]

Antioxidant Mechanism of Phenolic Compounds

The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.

Caption: General antioxidant mechanism of phenolic compounds.

Conclusion

Bis(phenoxyethoxy)methane is a compound with well-defined physical and chemical properties and accessible synthetic routes. While its biological activities have not been explicitly studied, its chemical structure suggests a potential for anti-inflammatory and antioxidant

effects, common to other phenolic ethers. Further research is warranted to explore these potential therapeutic applications and to elucidate the specific biological pathways it may modulate. This guide provides a foundational resource for scientists and researchers interested in leveraging the properties of **Bis(phenoxyethoxy)methane** in their work.

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